6-(3,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
6-(3,4-Dimethylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 3,4-dimethylphenyl group at position 6 and a 1,2,4-oxadiazole ring linked via a methyl group at position 2. The oxadiazole moiety is further substituted with a 2-methylphenyl group.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-8-9-17(12-16(14)3)19-10-11-21(27)26(24-19)13-20-23-22(25-28-20)18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZSHIRSYZEUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one , with a molecular formula of and a molecular weight of 372.4 g/mol, has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. These compounds have shown efficacy against various cancer cell lines. For instance, a compound structurally related to our target compound exhibited an IC50 value of approximately 9.4 µM against a panel of 11 different cancer cell lines, indicating significant cytotoxic activity .
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma | 9.4 |
| Human gastric carcinoma | 12.5 |
| Human lung adenocarcinoma | 15.0 |
| Human melanoma | 10.0 |
| Human ovarian adenocarcinoma | 8.5 |
This data suggests that derivatives of oxadiazole can be promising candidates for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively documented. A study reported that certain oxadiazole compounds exhibited notable antifungal and antibacterial activities against various pathogens. The inhibition rates against common fungal strains were evaluated, revealing effective concentrations that could potentially lead to therapeutic applications .
| Pathogen | Inhibition Rate (%) at 50 mg/L |
|---|---|
| Alternaria solani (AS) | 21.4 |
| Fusarium graminearum (FG) | 30.8 |
| Botrytis cinerea (BC) | 21.1 |
These findings indicate that the compound could be explored for its potential use as an antimicrobial agent.
The underlying mechanisms through which these compounds exert their biological effects often involve interactions with specific biological targets such as enzymes and receptors. For example, compounds containing the oxadiazole ring have been shown to inhibit various enzymes including carbonic anhydrase and histone deacetylases , which are crucial in cancer progression and inflammation .
Case Studies
- Cytotoxicity in Cancer Cell Lines : A detailed study involving the evaluation of several oxadiazole derivatives indicated that modifications in their chemical structure significantly impacted their cytotoxicity profiles across different cancer cell lines .
- Antimicrobial Efficacy : In a comparative study assessing the antifungal activity of various oxadiazole derivatives, some exhibited higher inhibition rates than standard antifungal agents, suggesting their potential as effective alternatives in treating fungal infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Heterocycles
- Target Compound: Dihydropyridazinone (six-membered ring with two adjacent nitrogen atoms and a ketone group).
- Analog 1 : 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione (CAS 892302-22-6, )
- Analog 2: 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one () Core: Dihydropyridazinone (same as the target) but substituted with a thioxo-triazole group. Key Difference: The triazole-thione moiety could alter solubility and metal-binding properties .
Oxadiazole Substituents
- Target Compound : 1,2,4-Oxadiazole linked to a 2-methylphenyl group.
- Analog 3: 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () Oxadiazole Type: 1,3,4-Oxadiazole (vs. 1,2,4-oxadiazole in the target).
- Analog 4 : 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1040639-91-5, )
Physicochemical Properties
Notes:
Pharmacological Potential (Inferred)
- Anti-Inflammatory Activity: Compounds like those in , which share triazole and thiadiazine motifs, were compared to celecoxib. The target’s oxadiazole and dihydropyridazinone structure may similarly inhibit cyclooxygenase (COX) enzymes .
- Antimicrobial Activity: Analog 9’s thienopyrimidine-oxadiazole hybrids demonstrated antimicrobial effects, suggesting the target’s oxadiazole group could confer comparable activity .
- CNS Modulation: Analog 14’s triazolopyrimidinone core and fluorobenzyl group are linked to CNS activity. The target’s 3,4-dimethylphenyl substituent may enhance blood-brain barrier penetration .
Q & A
Q. How can in vitro toxicity profiles be systematically evaluated?
- Methodological Answer :
- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 10 µM preferred) .
- Ames test : Bacterial reverse mutation assay (OECD 471) to detect genotoxicity .
- Cytokine release assays : ELISA-based quantification of IL-6/TNF-α in human peripheral blood mononuclear cells (PBMCs) to predict immunotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
